molecular formula C16H17N3O5S B3449268 METHYL 3-({2-[(5-ETHYL-6-HYDROXY-4-OXO-1,4-DIHYDRO-2-PYRIMIDINYL)SULFANYL]ACETYL}AMINO)BENZOATE

METHYL 3-({2-[(5-ETHYL-6-HYDROXY-4-OXO-1,4-DIHYDRO-2-PYRIMIDINYL)SULFANYL]ACETYL}AMINO)BENZOATE

Cat. No.: B3449268
M. Wt: 363.4 g/mol
InChI Key: XMKGNXZVWQKUFN-UHFFFAOYSA-N
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Description

METHYL 3-({2-[(5-ETHYL-6-HYDROXY-4-OXO-1,4-DIHYDRO-2-PYRIMIDINYL)SULFANYL]ACETYL}AMINO)BENZOATE is a complex organic compound with potential applications in various scientific fields. This compound features a benzoate ester linked to a pyrimidine derivative, which is further modified with ethyl, hydroxy, and oxo groups. The presence of these functional groups makes it an interesting subject for chemical research and potential pharmaceutical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 3-({2-[(5-ETHYL-6-HYDROXY-4-OXO-1,4-DIHYDRO-2-PYRIMIDINYL)SULFANYL]ACETYL}AMINO)BENZOATE typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrimidine derivative, which is then coupled with a benzoate ester. The key steps include:

    Synthesis of the pyrimidine derivative: This involves the reaction of ethyl acetoacetate with thiourea under basic conditions to form the pyrimidine ring.

    Functionalization of the pyrimidine ring: Introduction of the hydroxy and oxo groups through selective oxidation and reduction reactions.

    Coupling with benzoate ester: The final step involves the acylation of the pyrimidine derivative with methyl 3-aminobenzoate under acidic or basic conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

METHYL 3-({2-[(5-ETHYL-6-HYDROXY-4-OXO-1,4-DIHYDRO-2-PYRIMIDINYL)SULFANYL]ACETYL}AMINO)BENZOATE can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The oxo group can be reduced to form an alcohol.

    Substitution: The ethyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as alkyl halides or aryl halides can be used in the presence of a base like sodium hydride (NaH).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone, while reduction of the oxo group would yield an alcohol.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which METHYL 3-({2-[(5-ETHYL-6-HYDROXY-4-OXO-1,4-DIHYDRO-2-PYRIMIDINYL)SULFANYL]ACETYL}AMINO)BENZOATE exerts its effects is not fully understood. it is believed to interact with specific molecular targets such as enzymes or receptors, modulating their activity. The presence of the pyrimidine ring suggests potential interactions with nucleic acids, while the benzoate ester may facilitate membrane permeability.

Comparison with Similar Compounds

Similar Compounds

    METHYL 3-({2-[(5-METHYL-6-HYDROXY-4-OXO-1,4-DIHYDRO-2-PYRIMIDINYL)SULFANYL]ACETYL}AMINO)BENZOATE: Similar structure but with a methyl group instead of an ethyl group.

    METHYL 3-({2-[(5-ETHYL-6-HYDROXY-4-OXO-1,4-DIHYDRO-2-PYRIMIDINYL)SULFANYL]ACETYL}AMINO)BENZOATE: Similar structure but with different functional groups.

Uniqueness

The unique combination of functional groups in this compound provides distinct chemical and biological properties. The presence of both a pyrimidine ring and a benzoate ester allows for diverse interactions with biological targets, making it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

methyl 3-[[2-[(5-ethyl-4-hydroxy-6-oxo-1H-pyrimidin-2-yl)sulfanyl]acetyl]amino]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O5S/c1-3-11-13(21)18-16(19-14(11)22)25-8-12(20)17-10-6-4-5-9(7-10)15(23)24-2/h4-7H,3,8H2,1-2H3,(H,17,20)(H2,18,19,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMKGNXZVWQKUFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(N=C(NC1=O)SCC(=O)NC2=CC=CC(=C2)C(=O)OC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
METHYL 3-({2-[(5-ETHYL-6-HYDROXY-4-OXO-1,4-DIHYDRO-2-PYRIMIDINYL)SULFANYL]ACETYL}AMINO)BENZOATE
Reactant of Route 2
Reactant of Route 2
METHYL 3-({2-[(5-ETHYL-6-HYDROXY-4-OXO-1,4-DIHYDRO-2-PYRIMIDINYL)SULFANYL]ACETYL}AMINO)BENZOATE
Reactant of Route 3
Reactant of Route 3
METHYL 3-({2-[(5-ETHYL-6-HYDROXY-4-OXO-1,4-DIHYDRO-2-PYRIMIDINYL)SULFANYL]ACETYL}AMINO)BENZOATE
Reactant of Route 4
METHYL 3-({2-[(5-ETHYL-6-HYDROXY-4-OXO-1,4-DIHYDRO-2-PYRIMIDINYL)SULFANYL]ACETYL}AMINO)BENZOATE
Reactant of Route 5
METHYL 3-({2-[(5-ETHYL-6-HYDROXY-4-OXO-1,4-DIHYDRO-2-PYRIMIDINYL)SULFANYL]ACETYL}AMINO)BENZOATE
Reactant of Route 6
METHYL 3-({2-[(5-ETHYL-6-HYDROXY-4-OXO-1,4-DIHYDRO-2-PYRIMIDINYL)SULFANYL]ACETYL}AMINO)BENZOATE

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